

# Comparative efficacy of ATI-2173 and Entecavir in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to ATI-2173 and Entecavir for the Treatment of Chronic Hepatitis B

This guide provides a comprehensive comparison of the investigational drug ATI-2173 and the established antiviral medication Entecavir for the treatment of chronic hepatitis B (HBV) infection. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological profiles and clinical efficacy based on available data.

#### Introduction

Entecavir is a potent nucleoside analogue that has been a cornerstone of chronic hepatitis B treatment for many years.[1][2][3] It effectively suppresses HBV replication by inhibiting the viral polymerase.[1][2][3][4][5] ATI-2173 is a novel, liver-targeted, non-chain-terminating nucleotide analogue in clinical development.[6][7][8] It is designed to deliver the 5'-monophosphate of clevudine to the liver, offering a distinct mechanism of action and the potential for a sustained virological response after treatment cessation.[7][8][9]

### **Mechanism of Action**

Entecavir is a guanosine nucleoside analogue that, once intracellularly phosphorylated to its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate.[2] [4] This competition allows it to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. [2][5]



ATI-2173 is a phosphoramidate prodrug of clevudine monophosphate.[6][7][10] This design facilitates targeted delivery to the liver, where it is converted to the active clevudine-5'-triphosphate.[6][7] Unlike chain-terminating nucleoside analogues like Entecavir, the active form of ATI-2173 is a non-competitive, non-chain-terminating inhibitor of HBV polymerase.[7][8] This unique mechanism is thought to distort the active site of the polymerase, leading to potent antiviral activity and a prolonged suppression of the virus even after treatment is discontinued.



Click to download full resolution via product page

**Caption:** Entecavir's competitive inhibition of HBV polymerase.



Click to download full resolution via product page

**Caption:** ATI-2173's non-competitive inhibition of HBV polymerase.

## **Comparative Efficacy Data**

Direct head-to-head clinical trials comparing ATI-2173 and Entecavir are not yet available. The following tables summarize efficacy data from separate clinical studies.



**ATI-2173 Clinical Trial Data** 

| Trial Phase | Dosage                            | Duration | Mean Change<br>in HBV DNA<br>from Baseline<br>(log10 IU/mL) | Reference |
|-------------|-----------------------------------|----------|-------------------------------------------------------------|-----------|
| Phase 1b    | 10 mg, 25 mg,<br>50 mg once daily | 28 days  | -2.72 to -2.78                                              | [9][11]   |
| Phase 1b    | Placebo                           | 28 days  | +0.17                                                       | [9][11]   |

Note: In the Phase 1b trial, off-treatment sustained viral suppression was observed in most patients.[9]

**Entecavir Clinical Trial and Real-World Data** 

| Study Type                   | Patient<br>Population   | Duration | Virologic<br>Response<br>(HBV DNA<br><300<br>copies/mL) | HBeAg<br>Seroconver<br>sion | Reference |
|------------------------------|-------------------------|----------|---------------------------------------------------------|-----------------------------|-----------|
| Phase III<br>(ETV-901)       | HBeAg(+)                | 5 years  | 94%                                                     | 23% (after 5<br>years)      | [12][13]  |
| Phase III<br>(ETV-901)       | HBeAg(-)                | 3 years  | 95%                                                     | N/A                         | [12][13]  |
| Real-World<br>(Hong Kong)    | Nucleos(t)ide<br>-naïve | 4 years  | 96%                                                     | Not Reported                | [12]      |
| Real-World<br>(Argentina)    | Nucleos(t)ide<br>-naïve | 96 weeks | 100%                                                    | Not Reported                | [12]      |
| Real-World<br>(Multi-center) | Nucleos(t)ide<br>-naïve | 5 years  | 99.4%                                                   | Not Reported                | [14]      |

# Experimental Protocols ATI-2173 Phase 1b Clinical Trial (NCT04248426)







- Study Design: A randomized, double-blind, placebo-controlled trial.[9][11]
- Participants: Treatment-naïve adults with chronic HBV infection.[9][11]
- Intervention: Patients were randomized (6:2) to receive once-daily oral doses of ATI-2173 (10, 25, or 50 mg) or a placebo for 28 days.[9][11]
- Primary Endpoints: Safety, tolerability, and pharmacokinetic parameters of ATI-2173 and its metabolite clevudine.[9]
- Secondary Endpoint: Maximum reduction from baseline in HBV DNA.[9]
- Follow-up: Patients were monitored for 24 weeks after treatment cessation.[9][11]





Click to download full resolution via product page

Caption: Workflow of the ATI-2173 Phase 1b clinical trial.

# **Entecavir Phase III Clinical Trials (General Methodology)**

- Study Design: Typically randomized, double-blind, active-controlled (e.g., vs. Lamivudine) trials.[12][15]
- Participants: Large cohorts of nucleos(t)ide-naïve, HBeAg-positive or HBeAg-negative adult patients with chronic HBV infection.[12]



- Intervention: Patients received a once-daily oral dose of Entecavir (commonly 0.5 mg) or the comparator drug.[12]
- Primary Endpoints: Histological improvement, virologic response (HBV DNA levels), and ALT normalization.[12]
- Duration: Initial treatment periods of at least 48 weeks, often followed by long-term extension studies lasting several years.[12][15]

# **Safety and Tolerability**

ATI-2173: In a 28-day Phase 1b study, ATI-2173 was generally well-tolerated.[9] Treatment-emergent adverse events were reported in 47% of patients receiving ATI-2173 and 71% of those on placebo, with headache being the most common.[9][11] Notably, systemic exposure to clevudine was substantially reduced with ATI-2173 compared to historical data for clevudine administration, which is significant as clevudine was previously associated with a risk of reversible myopathy.[7][8][9] However, a separate study of ATI-2173 in combination with other antivirals was placed on clinical hold by the FDA due to a serious adverse reaction of bradycardia and hypotension.[16]

Entecavir: Entecavir has a well-established safety profile from extensive clinical use.[1][13] Common side effects can include headache, nausea, high blood sugar, and decreased kidney function.[1] Severe side effects are less common but can include liver enlargement and high blood lactate levels.[1] Flares in liver inflammation can occur, particularly after discontinuing the medication.[3]

#### **Cross-Resistance**

The active triphosphate of ATI-2173 is the same as that of clevudine, suggesting a similar resistance profile.[6] In vitro studies have shown that ATI-2173's activity is reduced by viral polymerase mutations associated with resistance to lamivudine and entecavir.[6][7] Entecavir has a high barrier to resistance in treatment-naïve patients, although resistance can emerge, particularly in patients with prior lamivudine resistance.[3]

#### Conclusion



Entecavir is a highly effective and well-characterized antiviral for the long-term management of chronic hepatitis B. ATI-2173 represents a novel therapeutic approach with a distinct, non-chain-terminating mechanism of action and the potential for a sustained off-treatment response. Early clinical data for ATI-2173 are promising in terms of its antiviral activity and liver-targeting design, which may improve its safety profile compared to its parent compound, clevudine. However, further and larger clinical trials are necessary to fully establish the efficacy, safety, and long-term benefits of ATI-2173 and to allow for a direct comparison with established therapies like Entecavir. The differing mechanisms of action suggest potential for combination therapies, which are currently being explored.[17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Entecavir Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Entecavir LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of Entecavir Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 6. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antios Therapeutics' ATI-2173 Demonstrates Potent Antiviral Activity and Evidence of Off-Treatment Sustained Viral Suppression in Chronic HBV Patients - BioSpace [biospace.com]
- 9. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection PMC [pmc.ncbi.nlm.nih.gov]







- 12. First-line treatment of chronic hepatitis B with entecavir or tenofovir in 'real-life' settings: from clinical trials to clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Real-world Entecavir Therapy in Treatment-naïve Chronic Hepatitis B Patients
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Antios Therapeutics' ATI-2173 Demonstrates Suppression of Hepatitis B Virus in Phase 1b and 2a Studies [prnewswire.com]
- 18. Antios Therapeutics Announces Oral Presentations on ATI-2173, ATI-1428, and ATI-1645 Hepatitis B Virus Programs at the EASL International Liver Congress™ 2022 [natap.org]
- To cite this document: BenchChem. [Comparative efficacy of ATI-2173 and Entecavir in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929314#comparative-efficacy-of-ati-2173-and-entecavir-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com